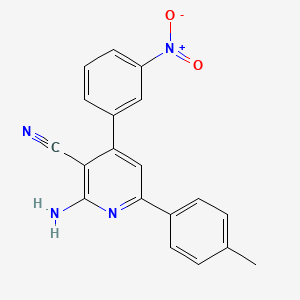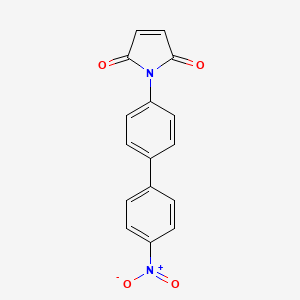
2-Amino-6-(4-methylphenyl)-4-(3-nitrophenyl)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-(4-methylphenyl)-4-(3-nitrophenyl)pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes both amino and nitro functional groups attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-methylphenyl)-4-(3-nitrophenyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with 3-nitrobenzaldehyde in the presence of ammonium acetate and acetic anhydride to form the intermediate compound. This intermediate is then subjected to cyclization and nitrile formation under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-Amino-6-(4-methylphenyl)-4-(3-nitrophenyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or substituted aromatic compounds.
科学的研究の応用
2-Amino-6-(4-methylphenyl)-4-(3-nitrophenyl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 2-Amino-6-(4-methylphenyl)-4-(3-nitrophenyl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of both amino and nitro groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.
類似化合物との比較
Similar Compounds
- 2-Amino-6-phenyl-4-(3-nitrophenyl)pyridine-3-carbonitrile
- 2-Amino-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile
- 2-Amino-6-(4-methylphenyl)-4-(3-chlorophenyl)pyridine-3-carbonitrile
Uniqueness
2-Amino-6-(4-methylphenyl)-4-(3-nitrophenyl)pyridine-3-carbonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The combination of the 4-methylphenyl and 3-nitrophenyl groups on the pyridine ring enhances its reactivity and potential for diverse applications compared to similar compounds.
特性
分子式 |
C19H14N4O2 |
|---|---|
分子量 |
330.3 g/mol |
IUPAC名 |
2-amino-6-(4-methylphenyl)-4-(3-nitrophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H14N4O2/c1-12-5-7-13(8-6-12)18-10-16(17(11-20)19(21)22-18)14-3-2-4-15(9-14)23(24)25/h2-10H,1H3,(H2,21,22) |
InChIキー |
YRJNARUAOPQZQN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=CC=C3)[N+](=O)[O-])C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-3-nitro-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B15153290.png)

![2-{5-[(cyclohexylmethyl)amino]-1H-tetrazol-1-yl}ethanol](/img/structure/B15153310.png)
![3-methyl-1-(4-methylphenyl)-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15153313.png)
![Methyl 3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15153320.png)
![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-3-methylbutan-1-amine](/img/structure/B15153323.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B15153324.png)
![4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15153326.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-2-(1H-indol-3-yl)ethanamine](/img/structure/B15153331.png)
![N-(2,3-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide](/img/structure/B15153345.png)
![4-chloro-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15153352.png)
![4-chloro-N-(2-fluorophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B15153357.png)
![N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B15153375.png)
![4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium heptadecafluorononanoate](/img/structure/B15153380.png)
